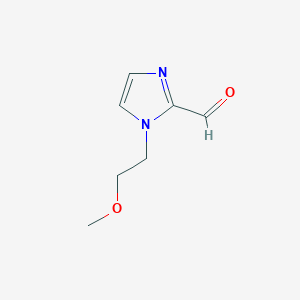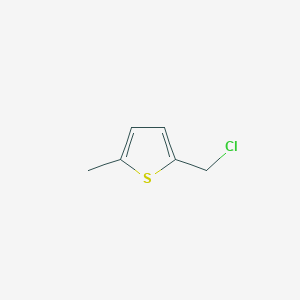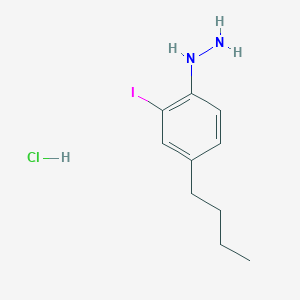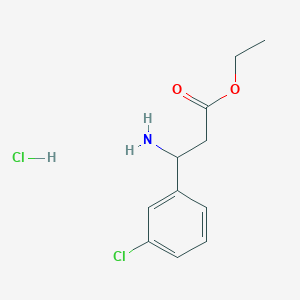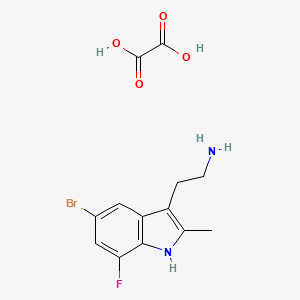
4-氨基-6-甲氧基喹啉-3-羧酸乙酯
描述
Ethyl 4-Amino-6-methoxyquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is structurally related to various quinoline derivatives that have been synthesized and studied for their potential use in pharmaceuticals.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. For instance, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed, starting from commercially available 2-aminobenzoic acids. The first step involves the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Another synthesis approach involves the Friedländer reaction, as seen in the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, which uses chlorotrimethylsilane-promoted reactions between specific precursors . These methods could potentially be adapted for the synthesis of ethyl 4-amino-6-methoxyquinoline-3-carboxylate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as amino and methoxy groups, can significantly influence the compound's chemical behavior and biological activity. For example, the presence of a primary aminomethyl group is essential for maintaining biological activity in a series of 1-aminoalkylisoquinoline-4-carboxylates, which are inhibitors of dipeptidyl peptidase IV . The methoxy group substitution at specific positions can also enhance potency . These structural features are crucial for the activity of quinoline derivatives and would be relevant for ethyl 4-amino-6-methoxyquinoline-3-carboxylate as well.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For example, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate involves chlorination, deacetylation, and intramolecular cyclization reactions . Similarly, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate includes steps such as acyl-chlorination, condensation, decarboxylation, esterification, and cyclization . These reactions highlight the versatility of quinoline derivatives in chemical synthesis and the potential pathways for modifying ethyl 4-amino-6-methoxyquinoline-3-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the presence of electron-donating or electron-withdrawing groups can alter the compound's acidity or basicity, which in turn can affect its solubility in different solvents. The steric effects of substituents can also influence the compound's ability to participate in chemical reactions. While specific data on ethyl 4-amino-6-methoxyquinoline-3-carboxylate is not provided, the properties of related compounds can offer insights into its behavior .
科学研究应用
抗疟疾应用:制备了8-氨基喹啉抗疟疾药的衍生物,包括4-乙基伯氨喹,其对恒河猴中的犬疟原虫的活性与伯氨喹大致相等。还发现该化合物比伯氨喹的毒性更低 (Carroll 等,1979)。
吡喃喹啉酮的合成:证明了喹啉-4-酮-3-羧酸乙酯转化为吡喃喹啉酮,例如4 H-吡喃[3,4-c]喹啉-4-酮。该过程对于三环内酯的合成具有重要意义 (Ajana 等,1998)。
构象明确的兴奋性氨基酸拮抗剂的制备:合成了6-氧代-2-(甲氧羰基)十氢异喹啉-3-羧酸乙酯(4-氨基-6-甲氧基喹啉-3-羧酸乙酯的衍生物)作为制备N-甲基-D-天冬氨酸(NMDA)受体拮抗剂的中间体 (Ornstein 等,1991)。
神经保护作用:该化合物对LPS激活的小胶质细胞中的NO产生具有显着抑制作用,表明具有潜在的神经保护作用 (Lin 等,2018)。
呋喃喹啉的合成:研究表明,使用2-苯胺基-4,5-二氢-4-氧代呋喃-3-羧酸乙酯衍生物合成呋喃喹啉,例如koku sagine和maculine (矢岛和Munakata,1980)。
抗菌应用:研究表明,合成和评价了含有吡咯基团的4-羟基喹啉-3-羧酸乙酯,显示出显着的抗菌活性 (Corelli 等,1983)。
安全和危害
属性
IUPAC Name |
ethyl 4-amino-6-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSSHDCTTIZJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586471 | |
| Record name | Ethyl 4-amino-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
908350-29-8 | |
| Record name | Ethyl 4-amino-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 908350-29-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

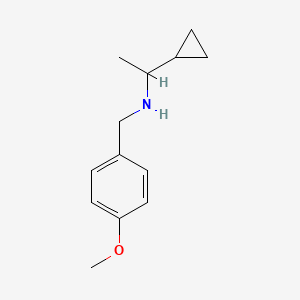
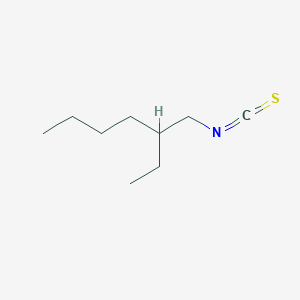
![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)
